(4-Amino-3-fluorophenyl)boronsäure

Übersicht

Beschreibung

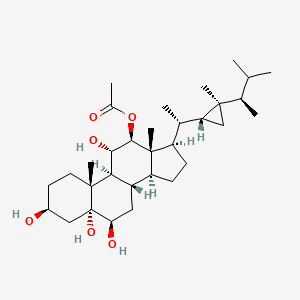

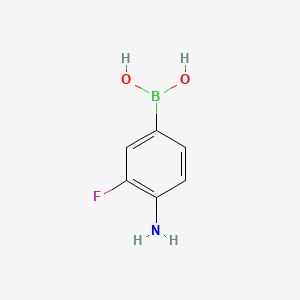

(4-Amino-3-fluorophenyl)boronic acid is an organoboron compound with the molecular formula C6H7BFNO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with an amino group at the 4-position and a fluorine atom at the 3-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Wissenschaftliche Forschungsanwendungen

(4-Amino-3-fluorophenyl)boronic acid has a wide range of applications in scientific research:

Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.

Wirkmechanismus

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups . This interaction can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura coupling reactions, a type of palladium-catalyzed cross-coupling reaction . This suggests that 4-Amino-3-fluorophenylboronic acid could potentially be involved in similar biochemical transformations.

Action Environment

The action, efficacy, and stability of 4-Amino-3-fluorophenylboronic acid can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature and pH . Additionally, the presence of other molecules could potentially influence the compound’s interactions with its targets.

Biochemische Analyse

Biochemical Properties

4-Amino-3-fluorophenylboronic acid plays a crucial role in biochemical reactions, particularly in the formation of reversible covalent bonds with diols and other molecules containing hydroxyl groups. This property is leveraged in the design of sensors and probes for detecting sugars and other biomolecules. The compound interacts with enzymes such as proteases and kinases, where it can act as an inhibitor by binding to the active site and blocking substrate access. Additionally, 4-Amino-3-fluorophenylboronic acid can form complexes with proteins, influencing their stability and function .

Cellular Effects

In cellular systems, 4-Amino-3-fluorophenylboronic acid has been shown to affect various cell types and processes. It can modulate cell signaling pathways by inhibiting key enzymes, leading to altered gene expression and cellular metabolism. For instance, the compound’s interaction with kinases can result in the downregulation of specific signaling cascades, impacting cell proliferation and apoptosis. Furthermore, 4-Amino-3-fluorophenylboronic acid can influence cellular metabolism by affecting enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of 4-Amino-3-fluorophenylboronic acid involves its ability to form reversible covalent bonds with target biomolecules. This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions result in changes in cellular function and biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-3-fluorophenylboronic acid can vary over time. The compound is relatively stable under standard storage conditions but may degrade under extreme pH or temperature conditions. Long-term studies have shown that 4-Amino-3-fluorophenylboronic acid can have sustained effects on cellular function, with some changes becoming more pronounced over time. This stability and temporal effect make it suitable for extended biochemical experiments .

Dosage Effects in Animal Models

The effects of 4-Amino-3-fluorophenylboronic acid in animal models are dose-dependent. At lower doses, the compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular damage and organ dysfunction. Studies have identified threshold doses beyond which adverse effects become more pronounced, highlighting the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

4-Amino-3-fluorophenylboronic acid is involved in various metabolic pathways, primarily through its interaction with enzymes that catalyze the formation and breakdown of boronic acid complexes. The compound can influence metabolic flux by modulating the activity of these enzymes, leading to changes in metabolite levels. Additionally, 4-Amino-3-fluorophenylboronic acid can interact with cofactors, further affecting metabolic processes .

Transport and Distribution

Within cells and tissues, 4-Amino-3-fluorophenylboronic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of 4-Amino-3-fluorophenylboronic acid can also be influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

The subcellular localization of 4-Amino-3-fluorophenylboronic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity, as it allows the compound to interact with target biomolecules within the appropriate cellular context. For example, 4-Amino-3-fluorophenylboronic acid may localize to the nucleus to modulate gene expression or to the cytoplasm to inhibit enzyme activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The primary method for synthesizing (4-Amino-3-fluorophenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: Industrial production methods for (4-Amino-3-fluorophenyl)boronic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The organic layer is often dried over anhydrous sodium sulfate, filtered, and evaporated to yield the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions: (4-Amino-3-fluorophenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.

Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

Substitution: The amino and fluorine groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions with (4-Amino-3-fluorophenyl)boronic acid typically yield biaryl compounds .

Vergleich Mit ähnlichen Verbindungen

(4-Fluorophenyl)boronic acid: Similar structure but lacks the amino group at the 4-position.

(3-Chloro-4-fluorophenyl)boronic acid: Contains a chlorine atom at the 3-position instead of an amino group.

(3-Fluorophenyl)boronic acid: Similar structure but lacks the amino group and has the fluorine atom at the 3-position.

Uniqueness: (4-Amino-3-fluorophenyl)boronic acid is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring. This combination of functional groups enhances its reactivity and makes it a versatile reagent in organic synthesis. The amino group can participate in hydrogen bonding and other interactions, while the fluorine atom can influence the electronic properties of the molecule, making it particularly useful in the design of biologically active compounds .

Eigenschaften

IUPAC Name |

(4-amino-3-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,10-11H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHWAOAYJATKIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)N)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436528 | |

| Record name | 4-AMINO-3-FLUOROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494752-42-0 | |

| Record name | 4-AMINO-3-FLUOROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

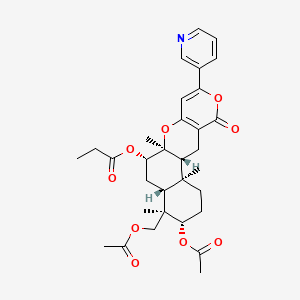

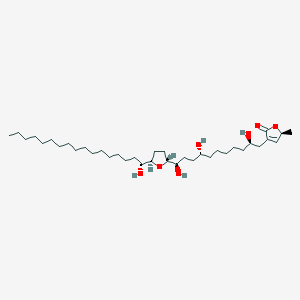

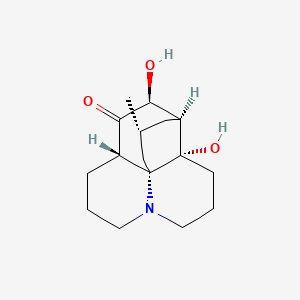

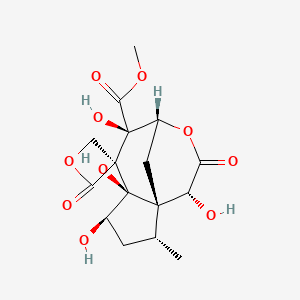

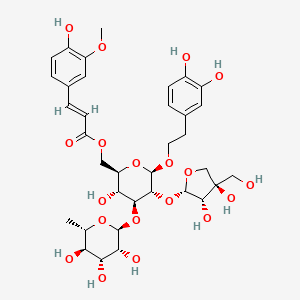

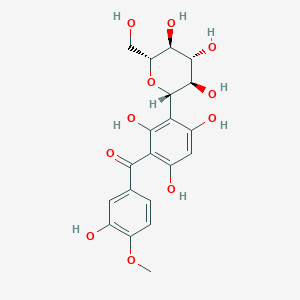

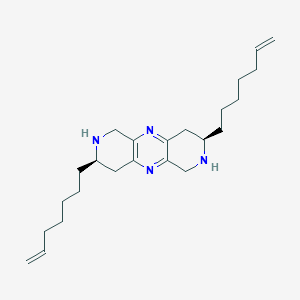

Feasible Synthetic Routes

Q1: How does 4-Amino-3-fluorophenylboronic acid function as a glucose sensor?

A1: 4-Amino-3-fluorophenylboronic acid acts as a molecular recognition element for glucose due to its boronic acid group. This group reversibly binds with cis-diols present in glucose molecules. [, ] This interaction triggers a change in the optical properties of materials containing 4-Amino-3-fluorophenylboronic acid, such as photonic crystals, enabling the detection of glucose. [] The binding affinity is influenced by pH, with optimal binding occurring at physiological pH. []

Q2: What makes 4-Amino-3-fluorophenylboronic acid suitable for glucose monitoring in tear fluid?

A2: 4-Amino-3-fluorophenylboronic acid exhibits a detection limit of approximately 1 µmol/L in synthetic tear fluid, making it sensitive enough to detect glucose at the concentrations found in this bodily fluid (around 100 µmol/L). [] Moreover, its ability to induce a visually detectable color shift in photonic crystal sensors across the physiologically relevant glucose concentration range in tear fluid makes it ideal for non-invasive or minimally invasive monitoring applications, such as ocular inserts or contact lenses for diabetic patients. []

Q3: Can you elaborate on the use of 4-Amino-3-fluorophenylboronic acid in "smart" insulin delivery systems?

A3: 4-Amino-3-fluorophenylboronic acid plays a crucial role in developing glucose-responsive microneedle patches for on-demand insulin delivery. [] When incorporated into a hyaluronic acid-based hydrogel matrix, 4-Amino-3-fluorophenylboronic acid forms dynamic crosslinks with catechol groups present in dopamine units within the polymer network. [] This crosslinking is reversible and sensitive to glucose levels. As glucose concentration rises, it competes with the catechol groups for binding to the boronic acid, leading to a decrease in crosslinking density. [] This, in turn, causes the hydrogel to swell and release insulin at a faster rate in hyperglycemic conditions compared to euglycemia. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

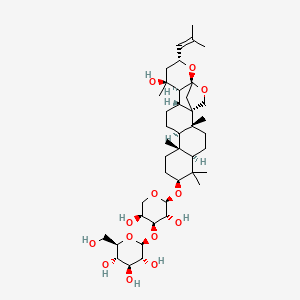

![(2S,3R,4S,5S)-2-[[(3R,4S,4aR,6aS,6bR,9S,10S,12aR,14bS)-3,10-dihydroxy-9-(hydroxymethyl)-2,2,4a,6a,6b,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-4-yl]oxy]oxane-3,4,5-triol](/img/structure/B1248528.png)

![(7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy]-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1248533.png)